molecular formula C13H19N7O2 B2777892 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2034413-59-5

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2777892
CAS No.: 2034413-59-5
M. Wt: 305.342
InChI Key: CPIHQKKVKPRIQP-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C13H19N7O2 and its molecular weight is 305.342. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Cytotoxicity

A study focused on the synthesis of bis(9-aminoacridine-4-carboxamides) linked with various chains, designed to bisintercalate into DNA, with the aim of being cytotoxic due to template inhibition of transcription. This research highlights the complex relationship between DNA binding, cytotoxicity, and cell cycle arrest, shedding light on the potential of such compounds in cancer therapy (Wakelin et al., 2003).

Antibacterial and Biofilm Inhibition

Another study explored the synthesis of novel bis(pyrazole-benzofuran) hybrids, exhibiting potent bacterial biofilm and MurB enzyme inhibitors. These compounds demonstrated significant antibacterial efficacies and biofilm inhibition activities, suggesting their potential as new antibacterial agents (Mekky & Sanad, 2020).

Corrosion Inhibition

Research on benzothiazole derivatives has shown their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These studies not only contribute to understanding the chemical mechanisms behind corrosion inhibition but also offer practical solutions for protecting industrial materials (Hu et al., 2016).

Fluorescent Dyes with Large Stokes Shifts

The synthesis of derivatives of 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines has been investigated for their potential in creating fluorescent dyes exhibiting large Stokes shifts. Such compounds are valuable in various applications, including bioimaging and molecular probes, due to their unique optical properties (Rihn et al., 2012).

Coordination Chemistry and Magnetic Behaviors

Studies have also delved into the coordination chemistry of bidentate bis(NHC) ligands with different NHC donors, exploring the synthesis and characterization of novel complexes. These research efforts contribute to the understanding of metal-ligand interactions and their implications for magnetic behaviors and potential applications in materials science (Schick et al., 2014).

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O2/c1-8-6-9(18-22-8)11(21)14-7-10-15-12(19(2)3)17-13(16-10)20(4)5/h6H,7H2,1-5H3,(H,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIHQKKVKPRIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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